

Synthesis of 2-Methyl-1-nitronaphthalene from 2-methylnaphthalene

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Compound of Interest

Compound Name: 2-Methyl-1-nitronaphthalene

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Synthesis of 2-Methyl-1-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-methyl-1-nitronaphthalene** from 2-methylnaphthalene, a key intermediate in various chemical and pharmaceutical applications. This document provides a comprehensive overview of the chemical properties, experimental protocols, and reaction mechanisms involved in this synthesis.

Compound Properties

2-Methyl-1-nitronaphthalene is a yellow-orange crystalline solid.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₂	[2]
Molecular Weight	187.19 g/mol	[2][3]
Melting Point	79-82 °C	[1][4]
Boiling Point	185-186 °C at 18 mmHg	[1][4]
Appearance	Yellow-orange powder	[1]
IUPAC Name	2-methyl-1-nitronaphthalene	[3]
CAS Number	881-03-8	[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-methyl-1-nitronaphthalene**.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.

Assignment	Chemical Shift (ppm)
CH ₃	2.463
Ar-H	7.30
Ar-H	7.48
Ar-H	7.64
Ar-H	7.68
Ar-H	7.80
Ar-H	7.85
(Solvent: CDCl ₃ , Frequency: 90 MHz)[5]	

A separate protocol reported the following ^1H NMR data (400 MHz, CDCl_3): δ 2.52 (s, 3H), 7.35-7.38 (m, 1H), 7.54-7.58 (m, 1H), 7.62-7.67 (m, 1H), 7.73-7.77 (m, 1H), 7.88-7.90 (m, 2H) ppm.[6]

Other Spectroscopic Data

Technique	Availability
Mass Spectrometry (GC-MS)	Data available[2][3]
Infrared (IR) Spectroscopy	Data available[3]
Raman Spectroscopy	Data available[3]

Synthesis Protocol: Electrophilic Nitration

The primary method for the synthesis of **2-methyl-1-nitronaphthalene** is the electrophilic aromatic substitution of 2-methylnaphthalene.[7] The methyl group on the naphthalene ring directs the incoming nitro group primarily to the ortho position (C1).[7]

Experimental Procedure

The following protocol is adapted from a patented method for the nitration of 2-methylnaphthalene.[6]

Reagents and Materials:

- 2-Methylnaphthalene
- Nitric Acid (fuming or concentrated)[6]
- Organic Solvent (e.g., dichloromethane)[6]
- Water
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Methanol (for recrystallization)

Procedure:

- Dissolve 2-methylnaphthalene in an organic solvent.
- Cool the solution to a temperature between 0-75 °C. A temperature range of 5-10 °C is specified in one example.[6]
- Slowly add nitric acid to the solution.
- Allow the reaction to proceed for 2-5 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6]
- Upon completion, dilute the reaction mixture with water.
- Extract the product into an organic solvent (e.g., dichloromethane).[6]
- Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from methanol to yield pure **2-methyl-1-nitronaphthalene**. [6]

Yield: 75-80%[6]

Reaction Workflow



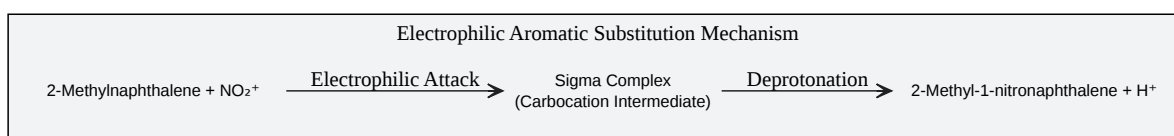
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Caption: Experimental workflow for the synthesis of **2-methyl-1-nitronaphthalene**.

Reaction Mechanism

The nitration of 2-methylnaphthalene proceeds via an electrophilic aromatic substitution mechanism.

- **Generation of the Electrophile:** Nitric acid is protonated by a strong acid catalyst (often sulfuric acid, though not explicitly required in all protocols), which then loses a molecule of water to form the highly electrophilic nitronium ion (NO_2^+).
- **Electrophilic Attack:** The π -electron system of the 2-methylnaphthalene ring attacks the nitronium ion. The methyl group is an activating group, and its directing effect favors the formation of a carbocation intermediate (a sigma complex or Wheland intermediate) with the nitro group attached at the C1 position.
- **Deprotonation:** A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the naphthalene ring and yielding the final product, **2-methyl-1-nitronaphthalene**.



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Caption: Mechanism of electrophilic nitration of 2-methylnaphthalene.

Safety Considerations

- Concentrated and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

- The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled. Proper cooling and slow addition of reagents are essential.
- Organic solvents used in the reaction and workup are flammable. Avoid open flames and sources of ignition.
- The final product, like many nitroaromatic compounds, should be handled with care as some can be toxic or explosive.

This guide provides a foundational understanding of the synthesis of **2-methyl-1-nitronaphthalene**. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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